3,10-dithiophen-2-yl-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene
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Overview
Description
3,10-dithiophen-2-yl-2,4,5,8,9,11-hexazatetracyclo[104002,607,11]hexadeca-1(16),3,5,7,9,12,14-heptaene is a complex organic compound featuring a unique structure with multiple thiophene and hexazatetracyclo units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-dithiophen-2-yl-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene typically involves multi-step organic reactions. The process begins with the preparation of the thiophene units, followed by their incorporation into the hexazatetracyclo framework. Common reagents used in these reactions include organolithium compounds, transition metal catalysts, and various solvents such as dichloromethane and tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are still under development, as it is primarily synthesized for research purposes. scaling up the synthesis would likely involve optimizing the reaction conditions to improve yield and purity, as well as developing more efficient catalytic systems .
Chemical Reactions Analysis
Types of Reactions
3,10-dithiophen-2-yl-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the thiophene rings, often using halogenating agents or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
3,10-dithiophen-2-yl-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 3,10-dithiophen-2-yl-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene involves its interaction with molecular targets through its thiophene and hexazatetracyclo units. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to donate or accept electrons also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-b4,5-b′]dithiophene-based compounds: These compounds share similar thiophene units and are used in organic electronics.
Bis(4,5-didodecylthiophen-2-yl)-[1,2,5]thiadiazolo[3,4-i]dithieno[3,2-a2’,3’-c]phenazine: Another compound with thiophene units, used in photovoltaic applications.
Uniqueness
3,10-dithiophen-2-yl-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene is unique due to its hexazatetracyclo framework, which provides distinct electronic properties and reactivity compared to other thiophene-based compounds .
Properties
Molecular Formula |
C18H10N6S2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3,10-dithiophen-2-yl-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene |
InChI |
InChI=1S/C18H10N6S2/c1-2-6-12-11(5-1)23-15(13-7-3-9-25-13)19-21-17(23)18-22-20-16(24(12)18)14-8-4-10-26-14/h1-10H |
InChI Key |
KPFJTOMQILKYJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)C5=CC=CS5)C6=CC=CS6 |
Origin of Product |
United States |
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